molecular formula C14H17N3O4 B11790351 Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11790351
M. Wt: 291.30 g/mol
InChI Key: GINZSRNTAPLCDD-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, which is further connected to a triazole ring through an acetate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through substitution reactions on the phenyl ring.

    Esterification: The final step involves the esterification of the triazole derivative with methanol in the presence of an acid catalyst to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but lacks the ethoxy group.

    Ethyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring makes it a versatile compound for various applications.

Biological Activity

Methyl 2-(3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate, also known by its CAS number 1416342-59-0, is a compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₄
Molecular Weight291.30 g/mol
CAS Number1416342-59-0

The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds related to this compound have shown promise in inhibiting the growth of various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic factors like Bcl-2. In vitro studies on MDA-MB-231 breast cancer cells indicated a notable increase in apoptosis markers (38-fold compared to control) when treated with similar triazole derivatives .
  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cancer progression. For example, dual inhibition of PARP-1 and EGFR was observed, with IC50 values of 0.88 μg/mL and 64.65 μM respectively .

Antimicrobial Activity

This compound exhibits antimicrobial properties against several pathogenic bacteria. Research indicates that triazole derivatives show significant efficacy against Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study evaluated the antiproliferative effects of various triazole derivatives on MCF-7 and MDA-MB-231 cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of triazole-containing compounds. The study highlighted that these compounds could inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting a connection between their inhibitory properties and anticancer activity .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C14H17N3O4/c1-4-21-11-6-5-10(7-12(11)19-2)14-15-9-17(16-14)8-13(18)20-3/h5-7,9H,4,8H2,1-3H3

InChI Key

GINZSRNTAPLCDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=N2)CC(=O)OC)OC

Origin of Product

United States

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